4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
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Description
4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone is a useful research compound. Its molecular formula is C60H90N6O14 and its molecular weight is 1119.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone (referred to as "the compound" hereafter) is a complex organic molecule with significant potential in various biological applications. Its intricate structure suggests that it may exhibit diverse biological activities due to the presence of multiple functional groups.
Structural Overview
The compound's molecular formula is C60H90N6O14 with a molecular weight of approximately 1119.388 Da. It features a unique arrangement of tetraoxacyclotetracosane and tetrazacyclo components along with multiple morpholine substituents. This structural complexity is expected to influence its interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C60H90N6O14 |
Molecular Weight | 1119.388 Da |
Structure Type | Non-polymer |
Synthesis
The synthesis of this compound likely involves multi-step organic reactions that require optimization for yield and purity. The complexity of its structure necessitates careful consideration of reaction conditions and the choice of reagents.
Antimicrobial Activity
Preliminary studies suggest that compounds with structural similarities to the compound exhibit notable antimicrobial properties. For instance, certain morpholine derivatives have been reported to possess significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .
Enzyme Inhibition
Research indicates that related compounds can act as inhibitors for various enzymes. For example, some morpholine-based structures demonstrate selective inhibition against butyrylcholinesterase (BChE) and moderate inhibition against acetylcholinesterase (AChE), which are crucial targets in neurodegenerative diseases .
Case Studies
-
Study on Morpholine Derivatives :
- Objective : To evaluate the antimicrobial activity of morpholine-based compounds.
- Findings : Compounds were screened against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated moderate to significant activity depending on the lipophilicity of the derivatives used.
- Cholinesterase Inhibition :
Interaction Studies
Understanding how the compound interacts at a molecular level with biological systems is essential for elucidating its potential therapeutic applications. Interaction studies could focus on:
- Binding affinities with target proteins.
- Mechanisms of action in inhibiting specific enzymes.
- Effects on cellular pathways relevant to disease states.
Properties
IUPAC Name |
4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMTKVVAMWKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N6O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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